Oxalic acid dihydrate

Catalog No.
S599952
CAS No.
6153-56-6
M.F
C2H2O4.2H2O
C2H2O4 . 2 H2O
(COOH)2 . 2 H2O
C2H6O6
M. Wt
126.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxalic acid dihydrate

CAS Number

6153-56-6

Product Name

Oxalic acid dihydrate

IUPAC Name

oxalic acid;dihydrate

Molecular Formula

C2H2O4.2H2O
C2H2O4 . 2 H2O
(COOH)2 . 2 H2O
C2H6O6

Molecular Weight

126.07 g/mol

InChI

InChI=1S/C2H2O4.2H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);2*1H2

InChI Key

GEVPUGOOGXGPIO-UHFFFAOYSA-N

SMILES

Array

solubility

Solubility in water, g/100ml at 20Â °C: 13-14

Synonyms

Ethanedioic acid

Canonical SMILES

C(=O)(C(=O)O)O.O.O

The exact mass of the compound Oxalic acid dihydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, g/100ml at 20 °c: 13-14. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Ectoparasiticides for topical use, incl. insecticides, Ectoparaciticides, insecticides and repellents -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Oxalic acid dihydrate (CAS 6153-56-6) is the simplest dicarboxylic acid, crystallized with exactly two water molecules. In procurement and industrial contexts, it is highly valued as a strong chelator, a reliable primary analytical standard, and a clean-burning precursor [1]. Unlike its anhydrous counterpart, the dihydrate is stable under standard ambient conditions, ensuring precise stoichiometric dosing and predictable aqueous solubility for hydrometallurgical and synthetic workflows [2].

Generic substitution with anhydrous oxalic acid frequently fails in precision applications because the anhydrous form is highly hygroscopic, rapidly absorbing atmospheric moisture to form the dihydrate, which causes continuous weight drift and dosing errors [1]. Furthermore, substituting oxalic acid dihydrate with alkali metal salts like sodium oxalate in materials synthesis introduces non-volatile sodium ions; upon thermal decomposition, these salts leave behind alkali residues (e.g., sodium carbonate) rather than decomposing entirely into volatile gases, thereby contaminating high-purity metal oxide precursors [2].

Stoichiometric Stability in Ambient Handling

Oxalic acid dihydrate maintains a stable molar mass of 126.07 g/mol under ambient conditions without absorbing additional atmospheric moisture, making it an ideal primary standard. In contrast, anhydrous oxalic acid is highly hygroscopic and actively absorbs moisture to transition to the dihydrate state, leading to unpredictable weight drift during handling [1].

Evidence DimensionMoisture absorption and weight stability during handling
Target Compound DataStable hydration state (non-hygroscopic at ambient conditions)
Comparator Or BaselineAnhydrous oxalic acid (highly hygroscopic, rapid weight drift)
Quantified DifferenceEliminates weighing errors associated with moisture uptake
ConditionsAmbient laboratory and manufacturing environments

Guarantees exact molarity in analytical titrations and stoichiometric industrial dosing without requiring specialized dry-room environments.

Residue-Free Thermal Decomposition for Precursor Synthesis

For the synthesis of advanced ceramics and metal oxides, precursors must decompose cleanly. Oxalic acid dihydrate dehydrates at ~100 °C and decomposes completely into volatile gases (CO, CO2, H2O, and formic acid) between 150 °C and 190 °C, leaving 0% solid residue [1]. In contrast, alkali oxalate salts such as sodium oxalate decompose to leave persistent solid residues (e.g., sodium carbonate), which contaminate the final ceramic matrix [2].

Evidence DimensionSolid residue after thermal decomposition
Target Compound Data0% solid residue (complete volatilization < 200 °C)
Comparator Or BaselineSodium oxalate (leaves sodium carbonate/oxide residue)
Quantified Difference100% volatile decomposition vs. persistent alkali metal contamination
ConditionsThermal decomposition in air or inert atmosphere at >150 °C

Critical for synthesizing high-purity metal oxides, such as barium titanate, where alkali metal impurities would degrade dielectric or structural properties.

High-Selectivity Rare Earth Element (REE) Precipitation

In hydrometallurgical recycling of NdFeB magnets, oxalic acid dihydrate acts as a highly selective precipitant. Using a 20% to 40% stoichiometric excess of oxalic acid achieves a rare earth precipitation efficiency of 96.7% to 98.1%, while keeping competing transition metals like iron dissolved in the acidic leachate [1]. Alternative non-selective precipitants or generic pH adjustments result in massive iron co-precipitation, drastically lowering the purity of the recovered REE oxalates [2].

Evidence DimensionREE precipitation efficiency vs. Iron co-precipitation
Target Compound Data96.7% - 98.1% REE recovery with minimal Fe co-precipitation
Comparator Or BaselineNon-selective basic precipitants (high Fe co-precipitation)
Quantified Difference>96% selective REE recovery based on oxalate solubility differences
ConditionsAcidic leaching solutions from spent NdFeB magnets

Enables commercially viable, high-purity rare earth recovery from complex industrial leachates by avoiding transition metal contamination.

Analytical Standardization and Titration Workflows

Directly utilizing its non-hygroscopic stability demonstrated in Section 3, oxalic acid dihydrate is the preferred primary standard for standardizing strong bases (e.g., NaOH) and oxidizing agents (e.g., KMnO4), ensuring reproducible analytical results without weight drift [1].

Hydrometallurgical Rare Earth Element Recycling

Leveraging its selective precipitation capabilities, this compound is deployed at scale to separate high-value rare earth elements (Nd, Pr, Dy) from iron-rich acidic leachates derived from spent permanent magnets or ores, achieving >96% recovery[2].

High-Purity Metal Oxide Precursor Synthesis

Because it decomposes completely into volatile gases without leaving alkali residues, it is the optimal chelating agent for synthesizing metal oxalates (like barium titanyl oxalate) that are subsequently calcined into advanced dielectric ceramics and catalysts [3].

Physical Description

Pellets or Large Crystals; Dry Powder; Other Solid
Colorless solid; [ICSC] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS]
COLOURLESS CRYSTALS.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

126.01643791 Da

Monoisotopic Mass

126.01643791 Da

Heavy Atom Count

8

Density

1.65 g/cm³

LogP

-0.81

Melting Point

101-102 Â °C

UNII

0K2L2IJ59O

GHS Hazard Statements

Aggregated GHS information provided by 466 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 466 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 460 of 466 companies with hazard statement code(s):;
H302 (99.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (99.78%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (18.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (40.22%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373 (18.48%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of varroosis (Varroa destructor) of honey bees (Apis mellifera) in brood-free colonies.

ATC Code

QP53AG30
QP53AG03

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

6153-56-6

Metabolism Metabolites

Oxalic acid is not metabolized but excreted in the urine.

Wikipedia

Oxalic acid dihydrate

Use Classification

Veterinary drugs -> Ectoparasiticides for topical use, incl. insecticides, Ectoparaciticides, insecticides and repellents -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Veterinary drugs -> Ectoparasiticides for topical use, incl. insecticides -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Fragrance Ingredients

General Manufacturing Information

Not Known or Reasonably Ascertainable
Plastics Material and Resin Manufacturing

Dates

Last modified: 08-15-2023

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